Molecular Weight Differentiation: Impact on Reactivity and Downstream Synthetic Calculations
The molecular weight of 4-chloro-7-methyl-3-nitroquinoline (222.63 g/mol) is substantially higher than its close analog lacking the nitro group, 4-chloro-7-methylquinoline (177.63 g/mol), due to the presence of the nitro substituent [1]. This 45 g/mol difference is critical for stoichiometric calculations in multi-step syntheses and influences the compound's lipophilicity and permeability, key parameters in medicinal chemistry optimization .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 222.63 g/mol |
| Comparator Or Baseline | 4-Chloro-7-methylquinoline (CAS 63136-61-8): 177.63 g/mol |
| Quantified Difference | 45 g/mol higher |
| Conditions | N/A (fundamental molecular property) |
Why This Matters
This 25% difference in molecular weight directly impacts stoichiometry and the physicochemical profile of the molecule, making it non-interchangeable with its non-nitrated analog in any precise experimental setting.
- [1] ChemSrc. (2024). 4-Chloro-7-methyl-3-nitroquinoline. Retrieved from https://m.chemsrc.com/ View Source
